1-(benzylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a phenylmethanesulfonyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-PHENYLMETHANESULFONYL-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline .
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H21F3N2O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N2O3S/c21-20(22,23)17-8-4-5-9-18(17)24-19(26)16-10-12-25(13-11-16)29(27,28)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,24,26) |
InChI Key |
VYXUPCTZJXSBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.